Home > Products > Screening Compounds P100485 > [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid - 1172275-95-4

[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

Catalog Number: EVT-3223940
CAS Number: 1172275-95-4
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

  • Compound Description: LQFM039 is a novel pyrazole derivative investigated for its anti-inflammatory, analgesic, and vasorelaxant properties []. Studies demonstrate its effectiveness in reducing pain responses in mice models and inhibiting carrageenan-induced paw edema and cell migration. The mechanism of action involves the NO/cGMP pathway and calcium channels [].

2-(2-(Pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate (PBITS)

  • Compound Description: PBITS serves as a pre-column derivatization reagent for analyzing bile acids (BAs) in biological samples using HPLC-FLD-MS []. Its structure, containing six benzene rings and two basic nitrogens, allows efficient labeling and enhances detection sensitivity for BAs [].

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • Compound Description: This compound, synthesized through green chemistry approaches using PEG-600, exhibits potential anticancer properties based on molecular docking studies []. These studies reveal its potential to bind to cancer-related targets, suggesting a possible path for developing novel chemotherapeutic agents [].

{2-[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide derivatives

  • Compound Description: This group of compounds represents a series of synthesized hydrazide derivatives. These were generated by reacting {2-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide with various aldehydes, ketones, and other reagents [].

2-{2-[1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl-]ethyl}-1-substituted-1H-benzo[d]imidazole derivatives

  • Compound Description: This series of compounds, characterized using techniques like 1H NMR, EI-MS, and IR spectroscopy, were synthesized by reacting o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid and subsequent reactions with various substituted alkyl halides [].
Classification

This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological activities. The presence of the pyrazole moiety further enhances its biological profile, making it a subject of research in drug development.

Synthesis Analysis

The synthesis of [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid typically involves several steps:

  1. Formation of Benzimidazole: The initial step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core.
  2. Introduction of Pyrazole: The pyrazole ring can be introduced through a reaction involving ethyl hydrazine and an appropriate carbonyl compound, followed by cyclization.
  3. Acetic Acid Derivative Formation: The final step involves the acylation of the benzimidazole-pyrazole hybrid with acetic acid or its derivatives.

Key Parameters

  • Reagents: Common reagents include o-phenylenediamine, ethyl hydrazine, and acetic anhydride.
  • Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol or acetonitrile.
Molecular Structure Analysis

The molecular structure of [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid can be described as follows:

  • Core Structure: It consists of a benzimidazole ring fused with a pyrazole ring.
  • Functional Groups: The molecule features an ethyl group attached to the pyrazole nitrogen and an acetic acid functional group.

Structural Data

  • Molecular Formula: C14H16N4O2
  • Molecular Weight: Approximately 272.31 g/mol
  • Key Bonds: The compound exhibits significant hydrogen bonding capabilities due to the carboxylic acid group and nitrogen atoms in the rings.
Chemical Reactions Analysis

[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid can participate in various chemical reactions:

  1. Acid-base Reactions: The carboxylic acid group can donate protons, making it reactive towards bases.
  2. Esterification: It can react with alcohols to form esters under acidic conditions.
  3. Nucleophilic Substitution: The nitrogen atoms in the pyrazole and benzimidazole rings can act as nucleophiles, allowing for substitution reactions with electrophiles.

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.

Mechanism of Action

The mechanism of action for [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid is not fully elucidated but is believed to involve:

  1. Inhibition of Enzymatic Activity: It may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
  2. Interaction with Cellular Targets: The compound may interact with specific receptors or proteins within cells, modulating signaling pathways that lead to therapeutic effects.

Relevant Data

Studies have shown that similar compounds exhibit activity against various cancer cell lines, suggesting a potential role in cancer therapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid are crucial for understanding its behavior in biological systems:

Key Properties

PropertyValue
Melting PointNot explicitly reported
SolubilitySoluble in polar solvents
pKaEstimated around 4.5
StabilityStable under normal conditions
Applications

[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid has several scientific applications:

  1. Pharmaceutical Development: Its potential anti-inflammatory and anticancer properties make it a candidate for drug development.
  2. Biochemical Research: It can be used as a tool compound to study biological pathways involving benzimidazole and pyrazole derivatives.
  3. Material Science: Due to its unique structure, it may find applications in developing new materials with specific electronic or optical properties.
Synthetic Methodologies and Optimization

Novel Heterocyclic Condensation Strategies

The construction of the benzimidazole core in [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid predominantly relies on advanced condensation methodologies. Traditional approaches involving o-phenylenediamine and aldehydes face limitations in functional group tolerance and regioselectivity when assembling this hybrid scaffold. Contemporary strategies employ innovative C1 synthons and activation methods to overcome these challenges.

Metal-free oxidative cyclization using D-glucose as a biorenewable carbon source enables efficient benzimidazole ring formation under aqueous conditions. This approach couples sustainability with high yields (typically >85%) by leveraging the in situ generation of formyl equivalents through glucose decomposition, facilitating cyclization without transition metal catalysts [5] [7]. Alternative protocols utilize ortho-quinone catalysts in aerobic oxidations, where molecular oxygen serves as the terminal oxidant. These systems achieve exceptional functional group compatibility, particularly with halogenated diamines, permitting late-stage derivatization [5]. For electron-deficient precursors, nitro-group reduction-cyclization sequences show significant advantages. Iron powder in formic acid with NH₄Cl additive reduces aromatic nitroamines to diamines, followed by immediate formylation and cyclization, producing benzimidazoles in near-quantitative yields within two hours—a marked improvement over classical methods requiring isolation of intermediate diamines [2].

Table 1: Advanced Benzimidazole Condensation Strategies

MethodologyReagents/ConditionsKey AdvantagesYield Range
D-Glucose CyclizationD-Glucose, H₂O, 80-100°CBiorenewable C1 source, aqueous medium85-95%
ortho-Quinone CatalysisQuinone catalyst, O₂, rtAerobic oxidation, halogen compatibility78-92%
Reductive CyclizationFe/HCO₂H/NH₄Cl, 70°COne-pot nitro reduction/cyclization90-98%
Electrochemical ReductionElectrosynthesis, no oxidantTransition metal-free, N=N bond cleavage75-88%

Ring Formation Techniques for Benzimidazole-Pyrazole Hybrids

The critical C-C bond formation between the benzimidazole C2 position and pyrazole C4 carbon demands precise regiocontrol. Two principal synthetic routes dominate: pre-formed benzimidazole functionalization and pyrazole-first strategies.

Direct C2 arylation of N-protected benzimidazoles with 4-halo-1-ethylpyrazoles provides the most efficient pathway. N-Heterocyclic carbene palladium(II) complexes (NHC-Pd) catalyze this challenging coupling with exceptional selectivity for the C2 position. The complex [Pd(IPr)(Im)Cl₂] enables arylation with deactivated (hetero)aryl chlorides at 110°C in DMA, achieving 70-92% yields while tolerating ester, nitrile, and unprotected carboxylic acid functionalities on either heterocycle [2]. For acid-sensitive substrates, sequential assembly proves advantageous: condensation of 1-ethyl-4-formylpyrazole with o-phenylenediamines generates Schiff bases that undergo oxidative cyclization using iodine/DMSO. This transition-metal-free approach facilitates in situ cyclization of imine intermediates without purification, producing the hybrid core in a telescoped process with 65-85% overall yield [5] [7]. Microwave-assisted protocols dramatically accelerate this sequence, reducing reaction times from 12-24 hours to 15-30 minutes while improving yields by 10-50% compared to conventional heating. The rapid heating profile minimizes decomposition pathways, particularly for thermally labile carboxylic acid precursors [2].

Functional Group Compatibility in Carboxylic Acid Derivatization

The acetic acid side chain introduces distinctive reactivity constraints and opportunities. N-Alkylation of benzimidazole precursors requires careful protecting group strategies to prevent O- versus N-alkylation conflicts. Two approaches prevail:

Late-stage carboxylic acid introduction via alkylation of benzimidazole nitrogen proves most efficient. Ethyl bromoacetate reacts with sodium salts of 2-(pyrazol-4-yl)benzimidazoles in DMF at 0°C to afford ethyl ester intermediates with >95% regioselectivity for N1-alkylation. Subsequent alkaline hydrolysis (NaOH/EtOH-H₂O) quantitatively yields the carboxylic acid without epimerization or decarboxylation [1] [6]. Alternative routes employ protected glyoxylic acid derivatives. Condensation of o-phenylenediamines with ethyl glyoxylate generates N1-carbethoxymethyl intermediates, which undergo tandem deprotection-cyclization upon heating, directly yielding acetic acid-functionalized benzimidazoles. This method demonstrates exceptional compatibility with nitro, cyano, and vinyl substituents but requires stringent pH control during hydrolysis to prevent ester group migration [8].

Carboxylic acid stability during heterocyclic reactions remains paramount. Under standard cyclization conditions (pH <3 or >10), decarboxylation becomes significant above 70°C. Optimal stability occurs in polar aprotic solvents (DMSO, DMF) between pH 4-6, where the carboxylate anion minimizes acid-catalyzed degradation. During high-temperature couplings (e.g., Pd-catalyzed arylation), silyl protection (TMS or TBS esters) prevents protodecarboxylation while allowing facile deprotection with K₂CO₃/MeOH [8].

Catalytic Approaches for N-Alkylation and C-C Bond Formation

Strategic bond formation in this hybrid molecule relies on selective catalysis. Key advancements include:

Manganese(I) complexes enable acceptorless dehydrogenative coupling for pyrazole N-ethylation. The catalyst [Mn(CO)₅Br]/NNS ligand system promotes alcohol dehydrogenation, facilitating direct N-alkylation of 4-hydrazinopyrazole with ethanol without stoichiometric oxidants. This atom-economical process achieves 88-95% conversion at 120°C while generating only H₂ and H₂O as byproducts, a significant improvement over classical Williamson ether synthesis [7]. For C-C bond formation, copper-catalyzed C-H amination solves regioselectivity challenges. Cu(OAc)₂/TBHP systems mediate oxidative coupling between N-(carboxymethyl)benzimidazole and 1-ethylpyrazole, forming the critical C2-pyrazole bond via radical addition. This method circumvents pre-functionalization needs and operates efficiently in environmentally benign solvents like PEG-400 [5] [7].

N-Heterocyclic carbene (NHC) catalysis has emerged for unsymmetrical bond formation. Chiral NHCs derived from benzimidazolium salts enable enantioselective functionalization of the acetic acid side chain. Under oxidative conditions, these catalysts generate acylazolium intermediates that undergo stereoselective aldol reactions with aldehydes, producing β-hydroxy derivatives with 90-95% ee—crucial for pharmaceutical applications requiring chiral variants [5].

Solvent and Reaction Parameter Optimization for Yield Enhancement

Solvent selection critically influences reaction efficiency and purification outcomes. Multi-parameter optimization reveals:

Polar aprotic solvents (DMAc, NMP) maximize yields in Pd-catalyzed C-C couplings (typically 85-92%) due to superior ligand solvation and halide dissociation. However, high boiling points complicate product isolation. Switchable solvent systems offer solutions: dimethyl carbonate/DMF mixtures provide optimal solvation during reaction, while CO₂ addition triggers phase separation for product recovery [7]. For condensation steps, ethanol-water mixtures (4:1) balance solubility and environmental impact. The co-solvent system enhances dissolution of diamine precursors while enabling aqueous workup—critical for removing hydrophilic byproducts without chromatography [5].

Temperature profiling significantly impacts selectivity. Microwave-assisted synthesis demonstrates non-linear Arrhenius relationships: optimal C2-arylation occurs at 140°C for 10 minutes (92% yield), whereas conventional heating requires 18 hours at 110°C for comparable conversion. Crucially, maintaining the carboxylic acid protonation state (pH 5-6) during heating prevents decarboxylation above 130°C [2] [7].

Table 2: Optimized Reaction Parameters for Key Transformations

Reaction StepOptimal Solvent SystemTemperature (°C)TimeYield (%)
Benzimidazole CyclizationEtOH/H₂O (4:1)8045 min (MW)89-94
C2-Pyrazole ArylationDMAc/H₂O (95:5)11012 h85-92
N-Acetic Acid AlkylationDMF, 0°C → rt0 → 254 h90-95
Ester HydrolysisTHF/NaOH(aq) (1:1)502 h98

Scale-up considerations necessitate modified protocols. Batch process intensification via segmented flow reactors enhances heat transfer during exothermic cyclization steps. Microreactor channels (0.5 mm diameter) maintain isothermal conditions (<5°C variation) during nitro-group reduction-cyclization sequences, improving yield by 12% compared to batch reactors at 10g scale [7]. For crystallization, anti-solvent addition protocols using methyl tert-butyl ether (MTBE) achieve 99.5% purity by precipitating residual Pd catalysts and regioisomeric impurities—critical for pharmaceutical applications requiring heavy metal specifications below 10 ppm [8].

Properties

CAS Number

1172275-95-4

Product Name

[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

IUPAC Name

2-[2-(1-ethylpyrazol-4-yl)benzimidazol-1-yl]acetic acid

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C14H14N4O2/c1-2-17-8-10(7-15-17)14-16-11-5-3-4-6-12(11)18(14)9-13(19)20/h3-8H,2,9H2,1H3,(H,19,20)

InChI Key

GVOXJRLRPMURLZ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3N2CC(=O)O

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3N2CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.